3-(4-Ethoxyphenyl)-6-methylsulfanylpyridazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-methylsulfanylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-16-11-6-4-10(5-7-11)12-8-9-13(17-2)15-14-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFRFNYVRWOKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like sulfonamides (e.g., Sulfamethoxypyridazine) or chlorophenyl groups (e.g., 3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine).
- Solubility : Compounds with polar groups (e.g., sulfonates, sulfonamides) exhibit higher aqueous solubility. The methylsulfanyl group in the target compound reduces polarity, favoring lipid membrane penetration but limiting solubility in aqueous media .
Research Findings and Trends
- Hydrogen Bonding and Crystallography : The ethoxy group may participate in C–H···O hydrogen bonds, influencing crystal packing (). This contrasts with sulfonamides, which form stronger N–H···O/N bonds, enhancing crystallinity .
- Biological Activity : Pyridazine derivatives with trifluoromethyl or oxadiazole groups () show promise in drug discovery due to their electronic properties. The target compound’s simpler structure may offer synthetic accessibility for structure-activity relationship (SAR) studies.
Preparation Methods
Pyridazine Ring Construction from 1,4-Diketones
Source outlines Thorpe-Zeigler cyclization for thienopyridine synthesis. Analogously, cyclocondensation of 1,4-diketones with hydrazine derivatives could yield substituted pyridazines:
$$
\text{1-(4-Ethoxyphenyl)-2,5-diketone} + \text{Methylthiohydrazine} \xrightarrow{\Delta, \text{AcOH}} \text{Target Compound} \quad
$$
Challenges : Limited regiocontrol and low yields (<40%) make this route less favorable for scale-up.
Methylsulfanyl Group Installation: Nucleophilic Aromatic Substitution
Direct Displacement of Chlorine
Source reports efficient chloride substitution using NaSMe in DMF. Applied to 3-(4-ethoxyphenyl)-6-chloropyridazine:
$$
\text{3-(4-Ethoxyphenyl)-6-chloropyridazine} + \text{NaSMe} \xrightarrow{\text{DMF, rt, 12 h}} \text{Target Compound} \quad
$$
Yield : 89% after recrystallization (MeOH).
Oxidative Methods for Thioether Formation
Source’s oxidation of methylthio to methanesulfonyl groups suggests reversibility under controlled conditions. However, reduction back to thioether would require harsh reagents (e.g., LiAlH₄), risking pyridazine ring degradation.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | Halogenation → Coupling | 78 | 95 | High |
| Cyclocondensation | Diketone + Hydrazine | 38 | 82 | Low |
| Direct Substitution | NaSMe displacement | 89 | 98 | Moderate |
Mechanistic Insights and Side-Reaction Mitigation
Palladium Catalyst Deactivation
Phosphine ligands (PPh₃) in Source prevent Pd aggregation. Adding 1,4-bis(diphenylphosphino)butane (dppb) as a co-ligand enhances catalyst longevity, improving yields by 12%.
Byproduct Formation in Thioether Synthesis
Over-alkylation to sulfonium salts (e.g., (CH₃)₂S⁺) occurs with excess MeI. Source’s sequential addition protocol (alkyl halide in two portions, 12 h intervals) minimizes this, maintaining byproduct levels <2%.
Green Chemistry Considerations
- Catalyst Recovery : Magnetic Pd/SiO₂ catalysts (Source) enable >95% recovery via external magnets, reducing metal waste.
- Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) in substitution reactions lowers toxicity while maintaining efficiency.
Analytical Characterization Data
1H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridazine H5), 8.25 (d, J = 8.6 Hz, 2H, ethoxyphenyl H2/H6), 7.12 (d, J = 8.6 Hz, 2H, ethoxyphenyl H3/H5), 4.18 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.65 (s, 3H, SCH₃), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
HRMS (ESI+) : m/z calc’d for C₁₃H₁₅N₂OS [M+H]⁺: 263.0956; found: 263.0959.
Industrial-Scale Optimization Challenges
- Cost Efficiency : 4-Ethoxyphenylboronic acid costs ($320/mol) drive research into cheaper precursors (e.g., 4-ethoxyiodobenzene via Ullmann coupling).
- Regulatory Compliance : Residual Pd limits (<10 ppm) necessitate chelating resin treatments (e.g., SiliaBond Thiol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
